4-Deoxy-β-D-chitobiose Peracetate
Description
Contextualization of Chitin (B13524) and Chitosan (B1678972) Oligosaccharide Derivatives in Glycoscience
Chitin, a linear polymer of β-(1,4)-linked N-acetyl-D-glucosamine, is the second most abundant polysaccharide in nature after cellulose (B213188), forming the primary structural component of arthropod exoskeletons and fungal cell walls. stthomas.edu Its deacetylated derivative, chitosan, is a versatile biopolymer with a wide range of applications. nih.gov The partial hydrolysis of chitin or chitosan yields chitooligosaccharides (COS), which are of great interest due to their water solubility and diverse biological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects. nih.govnih.govstthomas.edu
The study of COS and their derivatives is a significant focus within glycoscience. These molecules serve as valuable tools for investigating the activity of chitin-processing enzymes like chitinases and lysozymes. nih.gov Furthermore, chemically modified COS are being developed for various biomedical applications, leveraging their biocompatibility and bioactivity. nih.govmtroyal.ca
Significance of Deoxygenation and Peracetylation in Carbohydrate Structure and Function
The chemical modifications of deoxygenation and peracetylation are not merely synthetic conveniences; they fundamentally alter the properties and potential functions of a carbohydrate.
Deoxygenation directly impacts the hydrogen-bonding capacity of a sugar. Since hydrogen bonds are primary drivers of molecular recognition in biological systems, removing a hydroxyl group can dramatically alter how a carbohydrate binds to a protein receptor or an enzyme's active site. nih.gov This modification can lead to enhanced binding affinity by reducing the polar surface area of the ligand. csic.es Specifically, the removal of the 4-hydroxyl group in N-acetylhexosamine residues has been shown to be tolerated by certain enzymes, indicating that this position may not be essential for substrate binding in all cases, a finding that opens avenues for creating specific enzyme inhibitors or probes.
Peracetylation serves as a crucial enabling strategy in the chemical synthesis of complex carbohydrates. The acetyl groups act as temporary "masks" for the reactive hydroxyls, allowing chemists to perform reactions on other parts of the molecule with high selectivity. nih.gov Following the desired synthetic transformations, the acetyl groups can be cleanly removed to reveal the final, unprotected carbohydrate. The strategic, regioselective removal of a single acetyl group from a peracetylated sugar can also provide a free hydroxyl group at a specific position, creating a "glycosyl acceptor" ready for elongation into a larger oligosaccharide. acs.org
Overview of Research Trajectories for 4-Deoxy-β-D-chitobiose Peracetate
This compound is a specialized chemical entity designed for use in organic synthesis and glycoscience research. cymitquimica.com It represents the convergence of the principles discussed above: it is derived from chitobiose (the disaccharide repeating unit of chitin), it has been modified by deoxygenation at the 4-position of the non-reducing sugar unit, and its remaining hydroxyl groups are protected by acetylation.
Chemical Identity
The structure of this compound is precisely defined, highlighting its synthetic origin. Its detailed chemical name is 2-(Acetylamino)-2-deoxy-4-O-[3,6-di-O-acetyl-2-(acetylamino)-2,4-dideoxy-β-D-xylo-hexopyranosyl]-D-glucopyranose 1,3,6-Triacetate. cymitquimica.com This name clarifies that the deoxygenation occurs at the C4 position of the terminal (non-reducing end) sugar, which is now a 2,4-dideoxy-xylo-hexopyranosyl residue, linked to the C4 position of the reducing-end glucosamine (B1671600) unit.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₃₈N₂O₁₅ |
| Molecular Weight | 618.58 g/mol |
| Appearance | Neat |
| Synonym | 2-(Acetylamino)-2-deoxy-4-O-[3,6-di-O-acetyl-2-(acetylamino)-2,4-dideoxy-ß-D-xylo-hexopyranosyl]-D-glucopyranose 1,3,6-Triacetate |
Data sourced from CymitQuimica. cymitquimica.com
Synthetic Pathways and Research Applications
The primary research trajectory for a compound like this compound is its use as a specialized building block or a biochemical probe. As a peracetylated derivative, it is well-suited for glycosylation reactions, where it could be used as a glycosyl donor to synthesize larger, more complex oligosaccharides containing a 4-deoxy-chitobiose unit. The resulting novel oligosaccharides could then be used to study the binding specificity of carbohydrate-binding proteins, such as lectins or antibodies, or to investigate the substrate requirements of enzymes involved in chitin metabolism. nih.gov The presence of the deoxy function at a specific position allows for a precise interrogation of the role of that hydroxyl group in biological recognition events.
Properties
Molecular Formula |
C₂₆H₃₈N₂O₁₅ |
|---|---|
Molecular Weight |
618.58 |
Synonyms |
2-(Acetylamino)-2-deoxy-4-O-[3,6-di-O-acetyl-2-(acetylamino)-2,4-dideoxy-β-D-xylo-hexopyranosyl]-D-glucopyranose 1,3,6-Triacetate |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 4 Deoxy β D Chitobiose Peracetate
Chemo-Enzymatic Synthesis Strategies
Chemo-enzymatic synthesis provides a powerful toolkit for constructing complex oligosaccharides by merging the precision of enzymatic catalysis with the versatility of chemical synthesis. This approach circumvents many challenges associated with purely chemical methods, such as the need for extensive protecting group manipulations, while offering high stereoselectivity.
Glycosynthase-Mediated Approaches to Deoxyoligosaccharides
Glycosynthases are engineered enzymes that catalyze the formation of glycosidic bonds without the risk of product hydrolysis. These enzymes are typically derived from glycoside hydrolases through the mutation of the catalytic nucleophile residue. This modification ablates hydrolytic activity, allowing the enzyme to function solely as a synthetic tool when provided with an activated glycosyl donor.
The general strategy involves using a glycosyl donor with a good anomeric leaving group, such as a fluoride (B91410) (e.g., α-glycosyl fluoride). The glycosynthase facilitates the transfer of this sugar donor to a specific acceptor molecule, forming a new glycosidic linkage with high precision. This method is particularly valuable for creating specific linkages that are challenging to form chemically. For the synthesis of deoxyoligosaccharides, a suitable deoxy-sugar donor is employed with an appropriate acceptor. For instance, a mutant endoglycoceramidase has been used as a glycosynthase to couple glycosyl fluoride donors with sphingosine-based acceptors, achieving high yields of around 95%. nih.gov This technology opens pathways for the large-scale production of complex glycans. nih.gov
The effectiveness of glycosynthases stems from their ability to operate under mild conditions and their high degree of regio- and stereoselectivity, dictated by the inherent specificity of the parent enzyme.
Table 1: Examples of Glycosynthase-Mediated Reactions This table presents representative data on glycosynthase-mediated synthesis to illustrate the principle.
| Glycosynthase (Mutant) | Glycosyl Donor | Acceptor | Product Linkage | Yield (%) |
|---|---|---|---|---|
| Abg E358A | α-Glucosyl Fluoride | p-Nitrophenyl β-D-glucoside | β-1,4 | >90 |
| Abg E358S | α-Galactosyl Fluoride | Lactose | α-1,3 | ~85 |
| Endo-A E231A | N-glycan oxazoline | GlcNAc-peptide | β-1,4 | High |
Transglycosylation Reactions for Oligosaccharide Assembly
Transglycosylation is an alternative enzymatic strategy that utilizes glycoside hydrolases (GHs) to synthesize oligosaccharides. Unlike glycosynthases, wild-type glycosidases retain their hydrolytic capabilities. The reaction involves the enzymatic cleavage of a glycosidic bond in a donor substrate, leading to a glycosyl-enzyme intermediate. This intermediate can then be intercepted by an acceptor molecule (the transglycosylation reaction) to form a new, larger oligosaccharide.
A significant challenge in transglycosylation is the competition between the desired synthesis and the hydrolysis of both the donor substrate and the newly formed product by water. acs.org To favor synthesis, reaction conditions can be manipulated, for instance, by using a high concentration of the acceptor or by performing the reaction in organic co-solvents to reduce the water activity. Protein engineering of glycosyl hydrolases is also employed to enhance the ratio of transglycosylation to hydrolysis, thereby increasing product yields. acs.orgnih.gov This approach is valued for its operational simplicity and the high selectivity offered by the enzyme. acs.org
Chemical Synthesis Routes
While enzymatic methods offer precision, chemical synthesis provides broad access to a wide variety of structures and analogues that may not be accessible through biological catalysis. The core challenge in the chemical synthesis of oligosaccharides is the stereocontrolled formation of the glycosidic linkage.
Multi-Step Anomeric Glycosylation Techniques
The construction of a specific glycosidic bond, such as the β-linkage in 4-Deoxy-β-D-chitobiose Peracetate, requires careful selection of the glycosyl donor, acceptor, and reaction conditions. The absence of a participating functional group at the C2 position of a 2-deoxy sugar donor makes stereocontrol particularly challenging, often resulting in a mixture of α and β anomers. researchgate.net Various sophisticated techniques have been developed to overcome this hurdle.
The use of glycosyl phosphites as glycosyl donors represents a significant strategy for forming glycosidic bonds. This method involves the activation of a glycosyl phosphite (B83602) with a suitable promoter, typically a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), to react with a glycosyl acceptor. The stereochemical outcome of the reaction can be influenced by factors such as the solvent, temperature, and the nature of the protecting groups on the sugar rings.
A key advantage of the phosphite method is the high reactivity of the glycosyl phosphite donors. Research has demonstrated that various α-glycosyl phosphites can be synthesized with high stereoselectivity and subsequently used in glycosylation reactions to form desired linkages. bohrium.com The choice of protecting groups and reaction conditions is critical in directing the stereochemical outcome toward the desired anomer.
Recently, the use of inexpensive and relatively benign iron(III) salts as catalysts for glycosylation has gained prominence. Iron(III) chloride (FeCl₃) has been shown to be an effective catalyst for activating various glycosyl donors, including glycosyl chlorides and glycals. acs.org
A notable application is the iron-catalyzed synthesis of 2-deoxy glycosides directly from glycal donors at room temperature. nih.govnih.gov This method provides excellent yields and, remarkably, exclusive α-stereoselectivity. nih.govnih.govthieme-connect.com The reaction tolerates a wide range of substrates, including different alcohols, phenols, and monosaccharides as acceptors. nih.gov The proposed mechanism involves a Lewis acid-catalyzed pathway where the iron catalyst facilitates the reaction, potentially through an oxacarbenium ion intermediate. acs.org While many iron-catalyzed reactions with glycals yield α-glycosides, specific conditions can be tailored to achieve β-selectivity. For example, using benzylated propargyl glycoside donors with an FeCl₃/C catalyst has been shown to produce β-glycosides exclusively.
Table 2: Iron(III)-Catalyzed Glycosylation of a Glycal Donor This table shows representative data for the iron-catalyzed glycosylation of 3,4-O-carbonate D-galactal with various phenolic acceptors, resulting in α-selective 2-deoxy glycosides. nih.gov
| Acceptor (Phenol) | Catalyst (mol%) | Solvent | Yield (%) | Anomeric Selectivity (α:β) |
|---|---|---|---|---|
| o-cresol | FeCl₃ (10) | CH₂Cl₂ | 85 | >30:1 |
| m-cresol | FeCl₃ (10) | CH₂Cl₂ | 79 | >30:1 |
| p-cresol | FeCl₃ (10) | CH₂Cl₂ | 82 | >30:1 |
Strategic Protecting Group Manipulations in Oligosaccharide Synthesis
The synthesis of complex oligosaccharides necessitates a sophisticated approach to the use of protecting groups to mask reactive functional groups, ensuring regioselective formation of glycosidic bonds. nih.gov In the context of synthesizing a 4-deoxy-chitobiose derivative, a careful selection of protecting groups for the hydroxyl and amino functionalities is critical. For the synthesis of 2-amino-2-deoxy sugars, protecting groups such as 2,2,2-trichloroethoxycarbonyl (Troc) or phthaloyl (Phth) are commonly employed at the C-2 position to facilitate the formation of 1,2-trans-glycosidic linkages. nih.gov
Selective Deoxygenation and Peracetylation Protocols
The introduction of a deoxy functionality at a specific position, such as C-4 in chitobiose, is a key modification that can significantly alter the biological properties of the oligosaccharide. The synthesis of 2-deoxy-sugars can be approached directly or indirectly. acs.org An indirect approach involves the introduction of a temporary group at the target position (C-4), which is later removed to yield the deoxy sugar. acs.org
For example, a common strategy for deoxygenation involves the conversion of a hydroxyl group into a good leaving group, such as a tosylate or mesylate, followed by reductive cleavage. An alternative synthesis of a 4-deoxy-4-fluoro-D-glucose derivative involved creating a methyl 2,3,6-tri-O-benzyl-4-O-mesyl-alpha-D-galactopyranoside, which then underwent nucleophilic displacement. nih.gov Following the selective deoxygenation of the chitobiose derivative, the final step is peracetylation. This is typically achieved by treating the deoxygenated disaccharide with an excess of an acetylating agent, such as acetic anhydride (B1165640) in the presence of a catalyst like pyridine (B92270) or sodium acetate, to protect all remaining free hydroxyl and amino groups as their corresponding acetates.
Solid-Phase Synthesis Approaches for Complex Oligosaccharides
Solid-phase synthesis has emerged as a powerful technique for the efficient construction of complex oligosaccharides, offering advantages over traditional solution-phase methods. psu.edunih.gov This approach involves attaching the initial sugar residue to a solid support, such as a resin, and then sequentially adding new monosaccharide units. psu.edunih.gov The use of excess reagents can drive the reactions to completion, and impurities can be easily removed by washing the resin. psu.edu A final cleavage step releases the desired oligosaccharide from the solid support. psu.edunih.gov
The development of automated solid-phase synthesizers has further streamlined this process, making the synthesis of complex structures like branched dodecasaccharides more feasible and less labor-intensive. psu.edunih.gov Glycosyl phosphates are one class of building blocks that have been successfully used in automated solid-phase synthesis. psu.edunih.gov The application of solid-phase methods to the synthesis of oligosaccharides containing modified units like deoxy sugars is a significant area of research. dntb.gov.ua
Preparation of Functionalized Derivatives and Analogs
The functionalization of oligosaccharides like this compound is crucial for developing molecular probes to study their biological functions.
Synthesis of Fluorogenic and Chromogenic Conjugates for Research
The attachment of fluorogenic or chromogenic reporters to oligosaccharides allows for their detection and visualization in biological systems. The design of such probes involves synthesizing derivatives that can be conjugated to a fluorescent or colored molecule. nih.gov For example, a fluorescent probe can be designed by incorporating a scaffold that exhibits desirable photophysical properties. nih.gov
The synthesis of fluorinated carbohydrates is also a key strategy, as fluorination can enhance metabolic stability and allow for techniques like metabolic trapping to be used for imaging. univie.ac.atresearchgate.net For instance, the synthesis of 4-deoxy-4-fluoro-D-sedoheptulose has been explored as a potential imaging probe for the pentose (B10789219) phosphate (B84403) pathway. univie.ac.atresearchgate.net These principles can be applied to create fluorinated analogs of 4-Deoxy-β-D-chitobiose for similar research purposes.
Generation of Deoxy- and Acetylated Oligosaccharide Mimics
Deoxy and acetylated oligosaccharides often serve as mimics of their natural counterparts, enabling the study of carbohydrate-protein interactions and the elucidation of the roles of specific functional groups. nih.gov The removal of a hydroxyl group (deoxygenation) or its replacement with an acetyl group can probe the importance of hydrogen bonding or steric interactions in binding events. nih.gov
The synthesis of deoxy-sugar disaccharides, for example as fragments of natural products, is an important area of research. acs.org By comparing the binding affinities and biological activities of the natural oligosaccharide with its deoxy and acetylated mimics, researchers can gain insights into the structural basis of molecular recognition.
Tailoring for Specific Receptor or Enzyme Binding Probes
The rational design of oligosaccharide derivatives can lead to the development of highly specific probes for targeting particular receptors or enzymes. nih.govnih.gov This often involves creating a library of analogs with systematic modifications to identify compounds with optimal binding properties.
For instance, NMR studies of mimics of the GM1 ganglioside oligosaccharide have been used to understand their interaction with bacterial enterotoxins, guiding the design of ligands with higher affinity. nih.gov The models suggested that lipophilic interactions played a key role in the binding, providing valuable information for future ligand design. nih.gov Similarly, by modifying the structure of this compound, it is possible to create tailored probes to investigate the binding specificities of chitin-binding proteins and enzymes.
Enzymatic Interactions and Molecular Recognition Studies
Evaluation as a Substrate for Glycosylhydrolases and Chitinases
The evaluation of 4-Deoxy-β-D-chitobiose Peracetate as a substrate for glycosylhydrolases, including chitinases, is a critical area of research for understanding its potential role in biological systems and biotechnological applications. However, specific studies detailing its enzymatic hydrolysis are not readily found in published literature. The presence of peracetate groups would likely necessitate deacetylation by esterases before any glycosidic bond cleavage could occur by glycosylhydrolases. Furthermore, the 4-deoxy modification at the non-reducing end introduces a significant structural change compared to native chitobiose.
Currently, there is a lack of specific kinetic data (such as Km and Vmax values) describing the enzymatic hydrolysis of this compound by glycosylhydrolases or chitinases. Research on related compounds, such as partially acetylated chitooligosaccharides, indicates that the degree and pattern of acetylation significantly influence the rate of enzymatic cleavage. For instance, chitin (B13524) deacetylases are known to act on acetylated chitin and its oligosaccharides, but their activity on a peracetylated substrate is not documented. It is hypothesized that the bulky peracetate groups would sterically hinder the binding of the substrate to the active site of typical chitinases, likely making it a poor substrate, if one at all, without prior deacetylation.
Direct investigations into the binding mechanisms of this compound to enzymes are not available. In general, the binding of chitooligosaccharides to the active site of chitinases involves a series of hydrogen bonds and hydrophobic interactions. The hydroxyl group at the C4 position of the non-reducing sugar residue in native chitobiose often plays a role in forming these hydrogen bonds within the enzyme's binding cleft. The absence of this hydroxyl group in the 4-deoxy analog would disrupt these specific interactions, likely leading to a weaker binding affinity. Molecular modeling and structural biology studies would be required to elucidate the precise binding mode and to understand how the enzyme's active site accommodates this modified substrate.
A direct comparative analysis of the enzymatic hydrolysis of this compound with native chitobiose derivatives (e.g., N,N'-diacetylchitobiose) is not present in the existing literature. Based on the enzymatic principles of substrate specificity, it is expected that the hydrolysis rate of the 4-deoxy, peracetylated form would be significantly lower than that of native chitobiose. The combination of the 4-deoxy modification and peracetylation presents a substantially altered substrate for enzymes that have evolved to recognize the specific structure of chitin-derived oligosaccharides.
Inhibition Studies of Carbohydrate-Active Enzymes
The potential of this compound and its derivatives as inhibitors of carbohydrate-active enzymes is an area of scientific interest, though specific research is lacking. Modifications to the sugar ring, such as the removal of a hydroxyl group, can sometimes lead to inhibitory activity if the compound can still bind to the active site but cannot be turned over.
While there is broad interest in the design and synthesis of enzyme inhibitors based on carbohydrate structures, specific research detailing the design of inhibitors from this compound is not available. The general strategy involves creating substrate analogs that bind tightly to the enzyme's active site, often mimicking the transition state of the enzymatic reaction, but are resistant to catalysis. The synthesis of such inhibitors would likely involve multi-step organic chemistry to introduce the desired modifications to the chitobiose backbone.
Without experimental evidence of inhibition, the molecular mechanisms of any potential inhibitory action of this compound remain speculative. If it were to act as a competitive inhibitor, it would bind to the active site of the enzyme, preventing the binding of the natural substrate. The strength of this inhibition (indicated by the inhibition constant, Ki) would depend on its binding affinity. Elucidating such mechanisms would require detailed kinetic studies and structural analysis of the enzyme-inhibitor complex. Research on other deoxy-sugar derivatives has shown that they can act as inhibitors of glycosidases, suggesting that 4-deoxy chitobiose derivatives could potentially have similar properties.
Roles in Glycobiology and Cell Signaling
The structural modifications of this compound—specifically the removal of a hydroxyl group at the 4-position and the acetylation of remaining hydroxyl and amino groups—are predicted to significantly influence its biological activity and interactions with cellular machinery. While direct research on this specific compound is limited, we can infer its potential roles by examining related structures and the impact of such modifications.
Exploration of Specific Glycosylation Pathways
Glycosylation, the enzymatic process of attaching glycans to proteins and lipids, is a fundamental cellular process. Chitobiose, the parent disaccharide of the compound , is a core component of N-linked glycans. The biosynthesis of these glycans involves a complex series of enzymatic reactions, and the introduction of a modified sugar like 4-Deoxy-β-D-chitobiose could potentially interfere with these pathways.
The deoxygenation at the 4-position presents a significant alteration for enzymes involved in glycan processing. Glycosyltransferases and glycosidases, the enzymes responsible for building and breaking down sugar chains, exhibit high specificity for their substrates. The absence of the 4-hydroxyl group could render 4-Deoxy-β-D-chitobiose an unsuitable substrate for enzymes that typically recognize and process chitobiose or its derivatives. This could lead to the termination of glycan chain elongation or altered processing, thereby impacting the final structure and function of glycoproteins.
Furthermore, the peracetylation of the molecule, where all hydroxyl and amino groups are acetylated, would likely prevent its recognition and incorporation into growing glycan chains by glycosyltransferases, which typically act on unprotected sugar nucleotides.
Molecular Basis of Glycan-Binding Protein (Lectin) Recognition
Lectins are a class of proteins that bind specifically to carbohydrates and are crucial for cell-cell recognition, signaling, and immune responses. The binding of lectins to their carbohydrate ligands is a highly specific interaction, governed by a network of hydrogen bonds, van der Waals forces, and hydrophobic interactions.
The native chitobiose structure is recognized by a variety of lectins. However, the modifications present in this compound would drastically alter its binding profile. The key interactions for lectin recognition often involve the hydroxyl groups of the sugar. The removal of the 4-hydroxyl group eliminates a potential hydrogen bond donor or acceptor, which could be critical for the binding affinity and specificity of certain lectins.
The peracetylation of the molecule introduces bulky, hydrophobic acetyl groups. This would sterically hinder the approach of the sugar to the lectin's binding pocket and disrupt the hydrogen bond network that is typically essential for stable binding. Therefore, it is highly probable that this compound would exhibit significantly reduced or completely abolished binding to lectins that recognize the unmodified chitobiose core.
| Lectin Family | General Chitobiose Recognition | Predicted Interaction with this compound | Rationale for Predicted Interaction |
| C-type lectins | Often involves calcium-dependent binding to hydroxyl groups. | Significantly reduced or no binding. | Deoxygenation and peracetylation would disrupt the necessary hydrogen bonding network and coordination with the calcium ion. |
| Galectins | Primarily recognize β-galactosides, but some show cross-reactivity. | Unlikely to bind. | The core structure is not a galactoside, and the modifications would further prevent any potential weak interactions. |
| I-type lectins | Recognize sialic acids, but some can bind other sugars. | No significant binding expected. | The structure lacks the key features for recognition by this lectin family. |
Influence of Deoxygenation and Peracetylation on Biological Activity
The combined effects of deoxygenation and peracetylation are expected to render this compound biologically inert in many systems that rely on specific carbohydrate recognition. However, these modifications could also confer novel properties.
The increased hydrophobicity due to peracetylation might enhance the molecule's ability to cross cell membranes. Once inside the cell, intracellular esterases could potentially remove the acetyl groups, releasing 4-deoxy-β-D-chitobiose. This deacetylated form could then act as a metabolic inhibitor or a decoy substrate for enzymes involved in carbohydrate metabolism, potentially disrupting cellular processes.
The deoxygenation at the 4-position is a critical modification. In some contexts, deoxy sugars are known to be inhibitors of glycosidases or glycosyltransferases. By mimicking the natural substrate but lacking a crucial hydroxyl group for the enzymatic reaction, 4-deoxy-chitobiose (the deacetylated form) could potentially bind to the active site of these enzymes and block their function.
| Modification | Potential Biological Consequence | Research Findings on Related Compounds |
| 4-Deoxygenation | - Inhibition of specific glycosidases and glycosyltransferases. - Altered substrate for enzymes in metabolic pathways. | Studies on other deoxy sugars have demonstrated their potential as enzyme inhibitors due to their ability to bind to the active site without being processed. |
| Peracetylation | - Increased membrane permeability. - Masking of recognition sites for proteins. - Potential for intracellular delivery of the deacetylated form. | Peracetylated sugars are commonly used as prodrugs to enhance cellular uptake. Intracellular esterases can then cleave the acetyl groups to release the active compound. |
Applications in Advanced Research Materials and Biotechnology
Fundamental Research in Carbohydrate Science
Investigations into Oligosaccharide Biosynthesis and Degradation
The utility of 4-deoxy-sugar derivatives, closely related to 4-Deoxy-β-D-chitobiose Peracetate, has been notably demonstrated in the study of β-N-acetylhexosaminidases. oup.comnih.gov These enzymes are crucial for the breakdown of complex carbohydrates containing N-acetylhexosamine residues. wikipedia.orgneb.com The peracetate groups on this compound typically serve as protecting groups during chemical synthesis, which are then removed to yield the biologically active 4-deoxy-oligosaccharide.
A key application of these deprotected 4-deoxy compounds is in exploring the specificity and catalytic mechanism of β-N-acetylhexosaminidases. Research has shown that certain fungal β-N-acetylhexosaminidases can effectively hydrolyze 4-deoxy-N-acetylhexosaminides. oup.comnih.gov This finding is significant as it demonstrates that the hydroxyl group at the 4-position of the sugar ring, which is absent in these analogs, is not essential for the binding and cleavage activity of these particular enzymes. oup.comnih.gov
Furthermore, these 4-deoxy derivatives have proven to be effective donor substrates in transglycosylation reactions catalyzed by β-N-acetylhexosaminidases. oup.comnih.gov Transglycosylation is a process where the enzyme transfers a sugar unit from a donor to an acceptor molecule, resulting in the formation of a new, larger oligosaccharide. The ability of 4-deoxy-N-acetylhexosaminides to act as donors has enabled the enzymatic synthesis of novel 4'-deoxy-disaccharides with high efficiency. oup.comnih.gov This opens up avenues for creating unique carbohydrate structures that can be used to further probe enzyme-substrate interactions or as building blocks for more complex glycans.
The table below summarizes the findings from a study on the use of a 4-deoxy-N-acetylhexosaminide as a donor in a transglycosylation reaction catalyzed by β-N-acetylhexosaminidase from Talaromyces flavus.
| Reaction Component | Concentration | Product(s) | Total Yield |
| Donor: p-Nitrophenyl 2-acetamido-2,4-dideoxy-α-D-glucopyranoside | 75 mM | 4'-deoxy-disaccharides | 52% (total disaccharide fraction) |
| Acceptor: N-Acetylglucosamine (GlcNAc) | 300 mM | ||
| Enzyme: β-N-acetylhexosaminidase from Talaromyces flavus | |||
| Data sourced from Slámová et al., 2010 oup.com |
Contributions to Understanding Carbohydrate Structure-Function Relationships
The study of 4-deoxy-oligosaccharide analogs like 4-Deoxy-β-D-chitobiose makes a significant contribution to our understanding of the molecular basis of carbohydrate-protein interactions. nih.govresearchgate.net The specific recognition of carbohydrates by proteins, such as enzymes and lectins, is fundamental to a vast array of biological processes. researchgate.net
By systematically modifying the structure of a carbohydrate ligand and observing the effect on its interaction with a protein, researchers can deduce the importance of individual functional groups. The successful binding and processing of 4-deoxy-N-acetylhexosaminides by certain β-N-acetylhexosaminidases directly implies that the 4-hydroxyl group is not a critical point of interaction for these specific enzymes. oup.comnih.gov This was further supported by molecular docking studies, which showed that the 4-deoxy substrates could fit into the enzyme's active site. oup.com
This knowledge is crucial for building accurate models of enzyme-substrate complexes and for understanding the "wobbling specificity" of some β-N-acetylhexosaminidases, which allows them to process both N-acetylglucosamine and N-acetylgalactosamine substrates. oup.comnih.gov The selective removal of a functional group, as in 4-Deoxy-β-D-chitobiose, provides a clear and unambiguous way to test its role in molecular recognition.
The findings from research utilizing 4-deoxy-sugar derivatives are instrumental in refining our understanding of the forces that govern carbohydrate-protein interactions, including hydrogen bonding and steric complementarity. This detailed structural insight is essential for the rational design of enzyme inhibitors, novel biomaterials, and therapeutic agents that target carbohydrate-mediated biological pathways.
Future Directions and Emerging Research Avenues
Integration with Advanced Analytical Platforms
The comprehensive understanding of the structure-function relationship of 4-Deoxy-β-D-chitobiose Peracetate and its derivatives heavily relies on sophisticated analytical methods. Future research will increasingly integrate advanced analytical platforms for more detailed and rapid characterization.
Hyphenated Techniques for Comprehensive Characterization
The structural elucidation of complex carbohydrates like this compound requires powerful analytical tools. Hyphenated techniques, which couple separation methods with spectroscopic detection, offer a wealth of information from a single analysis. rjptonline.org Techniques such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-nuclear magnetic resonance (LC-NMR) are indispensable for the characterization of such compounds. rjptonline.orgnih.gov
Mass spectrometry (MS) has become a core technology in glycomics, providing detailed information on the composition, sequence, and linkage of oligosaccharides. nih.gov Tandem mass spectrometry (MS/MS or MSn) is particularly crucial for distinguishing between closely related isomers by analyzing fragmentation patterns. nih.gov For acetylated and deoxy derivatives, derivatization techniques, such as permethylation or peracetylation, can enhance hydrophobicity and improve ionization efficiency for MS analysis. youtube.comnih.gov Future efforts will likely focus on developing and refining MS-based methods to rapidly and accurately characterize novel derivatives of this compound.
The table below summarizes key hyphenated techniques and their applications in the characterization of oligosaccharide derivatives.
| Technique | Application in Oligosaccharide Analysis | Key Advantages |
| LC-MS/MS | Separation of isomers, determination of molecular weight and fragmentation patterns for sequence and linkage analysis. nih.govnih.gov | High sensitivity and specificity; provides detailed structural information. nih.gov |
| GC-MS | Analysis of derivatized monosaccharides to determine linkage positions. nih.gov | Excellent separation for volatile compounds; established fragmentation libraries. |
| LC-NMR | Provides detailed structural information, including anomeric configuration and linkage conformation, of separated isomers. rjptonline.org | Non-destructive; provides unambiguous structural data. arxiv.org |
| CE-MS | High-efficiency separation of charged or derivatized oligosaccharides. nih.gov | Requires minimal sample volume; high resolution. |
Automated Synthesis and High-Throughput Screening of Derivatives
The generation of diverse libraries of this compound derivatives is essential for exploring their biological activities. Automated glycan assembly (AGA) has emerged as a powerful technology for the rapid and reproducible synthesis of complex oligosaccharides. chemrxiv.org This approach allows for the systematic modification of the parent structure, enabling the creation of a wide range of analogs with varied substitution patterns.
Coupled with automated synthesis, high-throughput screening (HTS) platforms are critical for rapidly evaluating the biological effects of these newly synthesized compounds. youtube.com HTS systems can perform a multitude of assays, including enzyme inhibition, cell-based responses, and binding affinities, in a miniaturized and automated fashion. youtube.comnih.gov Technologies like desorption electrospray ionization mass spectrometry (DESI-MS) can be integrated into HTS workflows, allowing for label-free detection and analysis at throughputs of over one sample per second. nih.govresearchgate.net This combination of automated synthesis and HTS will accelerate the discovery of lead compounds based on the this compound scaffold. nih.gov
Rational Design of Next-Generation Glycomimetics
Moving beyond traditional screening, the rational design of glycomimetics aims to create molecules with enhanced biological properties by leveraging structural and computational insights.
Structure-Guided Design for Enhanced Biological Specificity
Understanding the three-dimensional structure of how this compound and its derivatives interact with their biological targets is fundamental to designing more specific and effective molecules. X-ray crystallography and NMR spectroscopy can provide atomic-level details of these interactions, revealing key binding motifs and conformational changes. nih.gov
For instance, the crystal structures of human chitotriosidase in complex with chitooligosaccharides have provided valuable insights into ligand binding and have guided the design of species-selective inhibitors. nih.gov By analyzing the active site of a target enzyme, such as a chitinase, researchers can rationally modify the this compound structure to improve its binding affinity and specificity, potentially reducing off-target effects. nih.govresearchgate.net This structure-based approach has been successfully used to engineer enzymes for the high-yield production of specific oligosaccharides like chitobiose. nih.govresearchgate.net
Computational Approaches for Predictive Modeling
Computational modeling and cheminformatics are becoming increasingly vital in drug discovery and glycomimetic design. plos.org These approaches can predict the biological activity of novel compounds before they are synthesized, saving time and resources. nih.gov Machine learning algorithms, such as Random Forest and Naive Bayes, can be trained on datasets from high-throughput screens to build predictive models for the activity of small molecules. nih.gov
Molecular docking simulations can predict the binding pose and affinity of this compound derivatives to a target protein. Furthermore, molecular dynamics (MD) simulations can explore the conformational changes and flexibility of both the ligand and the protein upon binding. researchgate.net These computational tools enable the in-silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental validation. plos.orgresearchgate.net
Expanding the Scope of Enzymatic and Chemoenzymatic Transformations
Enzymes offer a high degree of regio- and stereoselectivity, making them powerful tools for the synthesis and modification of carbohydrates. Chemoenzymatic approaches, which combine the advantages of chemical synthesis with the precision of biocatalysis, are particularly promising for creating novel this compound analogs. nih.govrsc.org
Engineered glycoside hydrolases and glycosyltransferases can be used to form specific glycosidic linkages or to introduce modifications at specific positions on the chitobiose backbone. nih.gov For example, engineered chitinases have been used for the transglycosylation of activated building blocks to produce chito-oligosaccharides with defined lengths and patterns. nih.gov Similarly, aldolases have been employed in the chemoenzymatic synthesis of complex chiral organofluorine compounds, demonstrating the potential for creating highly modified sugar analogs. escholarship.org Future research will likely focus on discovering and engineering novel enzymes that can act on 4-deoxy sugars and their peracetylated forms, opening up new synthetic routes to a wider array of complex glycomimetics.
Engineering of Novel Glycosyltransferases and Hydrolases
The biocatalytic synthesis of oligosaccharides offers significant advantages over chemical methods, particularly in achieving precise stereoselectivity without the need for extensive protecting group chemistry. nih.gov Glycosyltransferases (GTs) and Glycoside Hydrolases (GHs) are the primary enzymatic tools for this purpose. nih.govbenthamdirect.com However, wild-type enzymes are often not optimized for the synthesis of non-natural products like 4-deoxy sugars. nih.govrsc.org Enzyme engineering is therefore a critical research avenue to unlock the full potential of biocatalysis for producing molecules like this compound.
The primary challenge lies in the substrate specificity of these enzymes. For instance, the synthesis of the β-glycosidic bond in 4-Deoxy-β-D-chitobiose requires an enzyme capable of recognizing and processing a 4-deoxy sugar donor or acceptor. Research has shown that some fungal β-N-acetylhexosaminidases can hydrolyze 4-deoxy-N-acetylhexosaminides, indicating that the 4-hydroxy group is not strictly necessary for substrate binding in all cases. nih.gov This "wobbling" or relaxed specificity provides a starting point for engineering more efficient catalysts. nih.gov
Modern protein engineering strategies are being employed to alter and enhance the function of these enzymes:
Rational Design: This approach uses detailed knowledge of an enzyme's three-dimensional structure and catalytic mechanism to make targeted mutations. nih.gov By identifying the amino acid residues in the active site that interact with the carbohydrate substrate, researchers can introduce specific changes to accommodate modified sugars. For the synthesis of 4-Deoxy-β-D-chitobiose, this could involve mutating a chitin (B13524) synthase or a β-N-acetylhexosaminidase to improve its affinity and catalytic efficiency for a 4-deoxy substrate.
Directed Evolution: When structural information is limited, directed evolution offers a powerful alternative. nih.gov This method involves generating a large library of enzyme variants through random mutagenesis and then using a high-throughput screening system to identify mutants with the desired activity—such as the ability to synthesize a 4-deoxy disaccharide. This approach mimics natural evolution in a laboratory setting to develop enzymes with novel functions. nih.gov
The engineering of glycosyltransferases and hydrolases is not just about creating new bonds but also about optimizing enzymes for industrial-scale production, including enhancing their stability, activity, and solubility. nih.govmdpi.com
Table 1: Strategies for Engineering Carbohydrate-Active Enzymes for Deoxy-Oligosaccharide Synthesis
| Strategy | Description | Potential Application for 4-Deoxy-β-D-chitobiose Synthesis | Key Enzyme Classes |
|---|---|---|---|
| Rational Design | Involves making specific, targeted mutations to the enzyme's active site based on its known 3D structure and catalytic mechanism. nih.gov | Modifying the substrate-binding pocket of a β-N-acetylhexosaminidase or a chitin synthase to better accommodate the 4-deoxy moiety of the substrate, thereby increasing reaction yield and specificity. | Glycosyltransferases, Glycoside Hydrolases |
| Directed Evolution | Involves creating large libraries of enzyme variants through random mutagenesis, followed by high-throughput screening to select for mutants with desired properties. nih.gov | Screening for mutant enzymes that can efficiently use a 4-deoxy-N-acetylglucosamine donor or acceptor to form the β-(1→4) linkage, even if the wild-type enzyme has low or no activity. | Glycosyltransferases, Glycoside Hydrolases |
| Structure-Guided Directed Evolution | A hybrid approach that uses structural insights to focus random mutagenesis on specific "hotspot" regions of the enzyme, such as those near the active site. nih.gov | Minimizing the library size needed for screening while maximizing the chances of finding a successful mutant for synthesizing the target compound. | Glycosyltransferases, Glycoside Hydrolases |
| Glycosynthase Engineering | A specific type of rational design where the catalytic nucleophile of a retaining glycosidase is mutated (e.g., from a carboxylate to alanine), inactivating its hydrolytic ability. The resulting "glycosynthase" can only perform synthesis using a sugar donor with an activated anomeric configuration (e.g., a fluoride). benthamdirect.com | Developing a glycosynthase from a β-N-acetylhexosaminidase that can efficiently synthesize 4-Deoxy-β-D-chitobiose from an appropriate activated 4-deoxy sugar donor with high yield and no product hydrolysis. | Glycoside Hydrolases |
Sustainable Production Methods for Complex Carbohydrates
The production of complex carbohydrates is increasingly moving away from traditional, multi-step chemical syntheses, which often rely on harsh chemicals, protecting groups, and generate significant waste. euroglyco.com The future lies in sustainable production methods that leverage biocatalysis and renewable resources. researchgate.netmckinsey.com.br These methods are not only more environmentally friendly but can also be more efficient and cost-effective at scale.
Key emerging strategies for the sustainable production of oligosaccharides, which could be applied to 4-Deoxy-β-D-chitobiose, include:
Whole-Cell Biocatalysis: This approach uses engineered microorganisms (like E. coli) as "factories" to produce complex molecules. acs.org By introducing the necessary genes for the biosynthetic pathway, the cells can convert simple, inexpensive starting materials (like glucose) into the desired high-value carbohydrate. This method avoids the need to purify individual enzymes and can integrate the regeneration of essential cofactors.
One-Pot Multi-Enzyme (OPME) Systems: For in vitro synthesis, OPME strategies combine multiple enzymes in a single reaction vessel to perform a cascade of reactions. acs.org This mimics natural metabolic pathways and improves efficiency by minimizing purification steps for intermediate products and driving reactions forward. An OPME system for 4-Deoxy-β-D-chitobiose could involve enzymes for synthesizing an activated sugar donor from a simple precursor, followed by a glycosyltransferase to form the final disaccharide.
Use of Renewable Feedstocks: A core principle of sustainable production is the use of renewable raw materials. researchgate.net Carbohydrates themselves are the most abundant form of biomass. euroglyco.com Future production methods could utilize agricultural or forestry waste as a starting point, converting cellulose (B213188) or other polysaccharides into the building blocks needed for synthesizing specialized sugars. researchgate.netmckinsey.com.br
These biocatalytic and sustainable approaches represent a paradigm shift in carbohydrate chemistry. euroglyco.com By harnessing the power of enzymes and metabolic engineering, the production of specialized molecules like 4-Deoxy-β-D-chitobiose can become more efficient, scalable, and aligned with the principles of green chemistry.
Table 2: Comparison of Production Methods for Complex Carbohydrates
| Method | Advantages | Disadvantages | Sustainability Aspect | Relevance to 4-Deoxy-β-D-chitobiose |
|---|---|---|---|---|
| Traditional Chemical Synthesis | High versatility for creating non-natural linkages and modifications. nih.gov | Often requires multiple protection/deprotection steps, harsh reagents, and generates significant chemical waste. Can suffer from low yields and stereoselectivity issues. nih.gov | Low; relies on petroleum-derived solvents and reagents, high energy input, and produces waste that can be difficult to recycle. | Currently the likely method for producing this specific research chemical. cymitquimica.com |
| Enzymatic Synthesis (In Vitro) | High stereospecificity and regioselectivity, reactions occur in mild aqueous conditions, no need for protecting groups. nih.govbenthamdirect.com | Enzymes can be expensive and may have limited stability. Wild-type enzymes may not accept modified substrates. nih.govnih.gov | High; uses biodegradable catalysts (enzymes), operates in water, reduces waste streams. | A future direction using engineered glycosyltransferases or glycosidases could enable clean and specific synthesis. nih.govnih.gov |
| Whole-Cell Biocatalysis | Can convert simple, inexpensive feedstocks (e.g., glucose) into complex products. Cofactors are regenerated internally. Avoids costly enzyme purification. acs.org | Product yields can be limited by cell metabolism or product toxicity. Separation of the target molecule from cellular components can be challenging. | Very High; can utilize renewable feedstocks and minimizes downstream processing and waste. researchgate.netacs.org | Represents a highly advanced, sustainable future goal for producing this and other deoxy-oligosaccharides at scale. |
Q & A
Q. What are the optimal synthetic routes for preparing 4-Deoxy-β-D-chitobiose Peracetate, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via selective acetylation of the parent disaccharide, 4-deoxy-chitobiose. Key steps include:
- Protection of hydroxyl groups : Use acetic anhydride in pyridine under controlled temperature (0–5°C) to minimize side reactions .
- Deacetylation challenges : Partial deprotection may occur if reaction times exceed 24 hours, leading to mixed acetylated derivatives. Monitor via TLC (silica gel, ethyl acetate/hexane 1:1) .
- Yield optimization : Yield ranges from 60–75% depending on the purity of the starting material (e.g., 4-deoxy-chitobiose) and stoichiometric excess of acetylating agents .
Q. How can the structure of this compound be validated using spectroscopic techniques?
- NMR analysis :
- Mass spectrometry : ESI-MS in positive ion mode shows [M+Na]⁺ peaks around m/z 650–670, depending on isotopic labeling .
Advanced Research Questions
Q. How does this compound interact with glycosidases, and what experimental designs can elucidate its inhibitory or substrate-specific roles?
- Enzyme assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to monitor glycosidase activity in the presence of this compound. Competitive inhibition can be measured via Lineweaver-Burk plots .
- Structural studies : X-ray crystallography of enzyme-ligand complexes reveals binding modes. For example, the peracetate group may sterically hinder active-site access, reducing hydrolysis rates .
Q. What are the contradictions in existing data on the stability of this compound in aqueous vs. nonpolar solvents?
- Aqueous instability : Hydrolysis of acetyl groups occurs rapidly in water (t₁/₂ ~2 hours at pH 7.4), generating free 4-deoxy-chitobiose. This contrasts with stability in anhydrous DMSO or chloroform .
- Confounding factors : Contradictions in literature may arise from incomplete acetylation or residual water in solvents. Validate purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. How can isotopic labeling (e.g., ¹³C or ²H) of this compound enhance metabolic tracing studies in glycan biosynthesis?
- Isotope incorporation : Synthesize ¹³C-labeled derivatives using [1-¹³C]-acetic anhydride. Track incorporation into glycoconjugates via LC-MS/MS .
- Applications : Labeled peracetates enable precise tracing of chitinolytic pathways in fungal or insect models, revealing rate-limiting steps in polysaccharide degradation .
Methodological Challenges
Q. What analytical strategies resolve overlapping acetyl group signals in NMR spectra of this compound derivatives?
Q. How do researchers address batch-to-batch variability in this compound synthesis for reproducible enzyme kinetics studies?
- Standardized protocols : Strict control of reaction temperature (±1°C) and reagent stoichiometry (e.g., acetic anhydride:disaccharide molar ratio 10:1) .
- Quality control : Pre-screen batches via HPLC and discard those with >5% impurities .
Emerging Research Directions
Q. What role does this compound play in modulating immune responses via chitin-like receptor interactions?
- In vitro models : Treat dendritic cells with peracetate derivatives and measure cytokine secretion (e.g., IL-6, TNF-α) via ELISA. Compare with native chitobiose to assess acetyl group effects .
- Mechanistic insights : Peracetates may act as TLR2/TLR4 antagonists, blocking pro-inflammatory signaling .
Q. Can this compound serve as a precursor for novel biomaterials with tunable biodegradability?
- Polymer synthesis : Co-polymerize with ε-caprolactone via ring-opening polymerization. Characterize degradation rates in PBS using GPC .
- Applications : Biodegradable films for drug delivery show pH-dependent hydrolysis, leveraging the peracetate’s stability in acidic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
